molecular formula C19H28O3 B1219359 1,2,4,5-Tetrahydrotestolactone CAS No. 7801-32-3

1,2,4,5-Tetrahydrotestolactone

Cat. No. B1219359
CAS RN: 7801-32-3
M. Wt: 304.4 g/mol
InChI Key: CXFWIKINSICEBC-ARKCUIHYSA-N
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Description

1,2,4,5-Tetrahydrotestolactone (THTL) is a naturally occurring compound found in various plants and fungi. It is a member of the diterpenoid family, which are compounds that contain two isoprene units. THTL has been studied for its potential medicinal applications, as well as its biochemical and physiological effects.

Scientific Research Applications

Metabolic Studies in Zebrafish Models

A study by Sardela et al. (2020) explored the use of 1,2,4,5-tetrahydrotestolactone in metabolic studies using a zebrafish water tank (ZWT) model. They focused on the biotransformation of testolactone, a potent steroid aromatase inhibitor, in zebrafish. Their findings suggest that this model can be effective for investigating the impact of steroids like testolactone on live organisms, as well as for broader research on steroid hormone elimination (Sardela et al., 2020).

Coordination Chemistry

Kaim (2002) explored the coordination chemistry of 1,2,4,5-tetrazines, which are related to 1,2,4,5-tetrahydrotestolactone. This research highlighted the unique electron and charge transfer phenomena of these compounds, which are crucial in the formation of coordination polymers and their applications in materials science (Kaim, 2002).

Bioorthogonal Chemistry

The work by Yang et al. (2012) in the field of bioorthogonal chemistry illustrates the significance of 1,2,4,5-tetrazines, which are closely related to 1,2,4,5-tetrahydrotestolactone. They developed a method for synthesizing tetrazines directly from aliphatic nitriles and hydrazine, indicating the potential of these compounds in bioorthogonal conjugations, crucial for medical diagnostics and material science applications (Yang et al., 2012).

Synthesis and Stability Studies

Karver et al. (2011) synthesized and evaluated a series of 1,2,4,5-tetrazines for their stability and reactivity in bioorthogonal conjugation, which is essential for biological and medical applications. This research contributes to the understanding of the synthesis and potential uses of compounds like 1,2,4,5-tetrahydrotestolactone (Karver et al., 2011).

Luminescence and Electrochemistry

Miomandre and Audebert (2020) reviewed the last 20 years of research on 1,2,4,5-Tetrazines, focusing on their fluorescence and optical properties. This work highlights the potential of these compounds in the fields of luminescence and electrochemistry, which are relevant to the applications of 1,2,4,5-tetrahydrotestolactone (Miomandre & Audebert, 2020).

properties

IUPAC Name

(4aS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h12,14-16H,3-11H2,1-2H3/t12-,14+,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFWIKINSICEBC-ARKCUIHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228660
Record name 1,2,4,5-Tetrahydrotestolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrahydrotestolactone

CAS RN

7801-32-3
Record name (4aS,4bR,6aS,10aS,10bS,12aS)-Tetradecahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrahydrotestolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007801323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC34417
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-Tetrahydrotestolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
VF Sardela, PDO Sardela, RR Lisboa, BF Matias… - Zebrafish, 2020 - liebertpub.com
Testolactone is a potent steroid aromatase (CYP19A1) inhibitor, and its main effect is a reduction in estradiol and estrone and an increase in testosterone and androstenedione levels. …
Number of citations: 10 www.liebertpub.com
G de Albuquerque Cavalcanti… - Drug Testing and …, 2018 - Wiley Online Library
This is a first look at a non‐targeted screening method based on Orbitrap gas chromatography–mass spectrometry (GC–MS) technology for a large number of banned compounds in …
M Thevis, T Kuuranne, H Geyer - Drug testing and analysis, 2021 - Wiley Online Library
Analytical chemistry‐based research in sports drug testing has been a dynamic endeavor for several decades, with technology‐driven innovations continuously contributing to …
P Van Eenoo, FT Delbeke - The Journal of steroid biochemistry and …, 2006 - Elsevier
The use of anabolic steroids in sports is prohibited by the World Anti-Doping Agency. Until the 1990s, anabolic steroids were solely manufactured by pharmaceutical companies, albeit …
Number of citations: 142 www.sciencedirect.com
VF Sardela, MEP Martucci… - Journal of Mass …, 2018 - Wiley Online Library
The number of substances nominally listed in the prohibited list of the World Anti‐Doping Agency increases each year. Moreover, many of these substances do not have a single …
BC Garrido… - Drug Testing and …, 2023 - Wiley Online Library
The estimation of limits of detection (LOD) for solely qualitative methods in analytical chemistry may prove challenging because all the approaches with which chemists are familiar …
D Oliveira, A de Araújo, W Ribeiro, D Silva… - … of Pharmaceutical and …, 2021 - Elsevier
Considering the huge amount of substances associated with athletic performance improvement, current doping control analysis requires a comprehensive screening method, which …
Number of citations: 7 www.sciencedirect.com
M Wicka - 2022 - depotuw.ceon.pl
Niniejsza praca jest poświęcona rozwojowi metod stosowanych do analizy szerokiego spektrum związków, należących do różnych grup chemicznych, przede wszystkim tych o …
Number of citations: 3 www.depotuw.ceon.pl

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